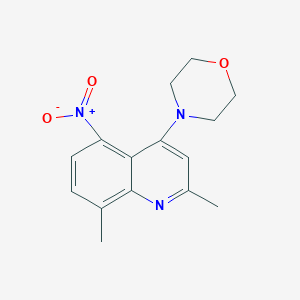
2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline
描述
2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a morpholine ring, two methyl groups, and a nitro group attached to the quinoline core
属性
CAS 编号 |
919779-15-0 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
4-(2,8-dimethyl-5-nitroquinolin-4-yl)morpholine |
InChI |
InChI=1S/C15H17N3O3/c1-10-3-4-12(18(19)20)14-13(9-11(2)16-15(10)14)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 |
InChI 键 |
AXEZWTCSMHBVTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)N3CCOCC3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 2,8-dimethylquinoline followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions: 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or Friedel-Crafts alkylation conditions.
Major Products:
Amino derivatives: from reduction reactions.
Quinoline N-oxides: from oxidation reactions.
Substituted quinolines: from electrophilic substitution reactions.
科学研究应用
2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
- 2,8-Dimethyl-4-hydroxyquinoline
- 2,8-Dimethylquinoline
- 4-Morpholinylquinoline
Comparison: 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and a broader range of applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


